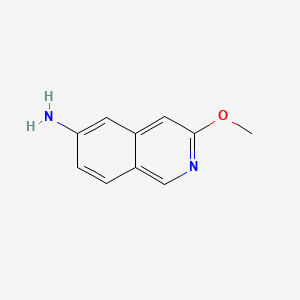
3-Methoxyisoquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyisoquinolin-6-amine is an organic compound with the molecular formula C10H10N2O. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoquinolin-6-amine typically involves the reaction of 3-methoxyphenethylamine with formaldehyde in a Pictet-Spengler reaction, followed by dehydrogenation to yield the target compound . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization and subsequent dehydrogenation steps.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3-Methoxyisoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used.
科学的研究の応用
3-Methoxyisoquinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments,
生物活性
3-Methoxyisoquinolin-6-amine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C_10H_10N_2O
- CAS Number : 1374651-51-0
This compound features an isoquinoline backbone with a methoxy group at the third position and an amine at the sixth position, which contributes to its unique biological properties.
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound can interact with different receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- A study indicated that derivatives of isoquinoline compounds showed significant anti-inflammatory effects in vitro, suggesting potential for treating inflammatory diseases .
- Another research highlighted the compound's ability to modulate neurotransmitter systems, which could have implications for neuropsychiatric disorders .
Case Studies
- Anti-Cancer Activity : In a study involving colorectal cancer cells, this compound was tested for its ability to induce apoptosis. Results indicated that it effectively reduced cell viability and promoted programmed cell death in cancerous cells .
- Neuroprotective Effects : A case study demonstrated that this compound exhibited neuroprotective properties in models of neurodegeneration. It was found to reduce oxidative stress and improve neuronal survival rates.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds in terms of efficacy and mechanism:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-cancer, Neuroprotective | Enzyme inhibition, receptor modulation |
| Isoquinoline derivatives | Anti-inflammatory | Modulation of inflammatory pathways |
| Other isoquinoline analogs | Varies (e.g., antimicrobial) | Diverse mechanisms depending on substitutions |
特性
IUPAC Name |
3-methoxyisoquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-8-4-9(11)3-2-7(8)6-12-10/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBLPLMOHZYDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC(=CC2=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














